Cortexolone maleate

Description

Properties

IUPAC Name |

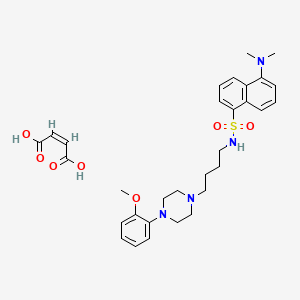

(Z)-but-2-enedioic acid;5-(dimethylamino)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O3S.C4H4O4/c1-29(2)24-13-8-11-23-22(24)10-9-15-27(23)35(32,33)28-16-6-7-17-30-18-20-31(21-19-30)25-12-4-5-14-26(25)34-3;5-3(6)1-2-4(7)8/h4-5,8-15,28H,6-7,16-21H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWGXMJVHMDGSA-BTJKTKAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=C\C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017423 | |

| Record name | N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390803-40-4 | |

| Record name | N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthetic route for ST 148 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques and requires careful control of reaction parameters to ensure high purity and yield .

Chemical Reactions Analysis

ST 148 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: ST 148 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .

Scientific Research Applications

Scientific Research Applications

-

Dermatological Treatments

- Androgenetic Alopecia : Cortexolone maleate has been studied for its efficacy in treating androgenetic alopecia. A Phase 1 study indicated that it could provide comparable efficacy to minoxidil without significant systemic absorption or side effects typically associated with oral antiandrogens .

- Acne Vulgaris : The compound is also being investigated for topical treatment of acne due to its ability to inhibit androgen activity in sebaceous glands, potentially reducing sebum production and inflammation associated with acne .

-

Oncological Research

- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties by inhibiting pathways associated with cell death in neuroblastoma cells. This suggests potential applications in treating neurodegenerative diseases or conditions characterized by excessive cell death .

Phase 1 Study on Androgenetic Alopecia

- Objective : To assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

- Methodology : Participants received a topical application of a 7.5% solution of this compound over several days.

- Findings : The study reported no significant adverse cardiovascular effects, confirming the compound's safety profile at tested concentrations .

| Parameter | Cortexolone Group (n=24) | Placebo Group (n=8) |

|---|---|---|

| Male Participants (%) | 79.2% | 100% |

| Mean Age (years) | 26.3 ± 6.0 | 25.4 ± 4.7 |

| Maximum Plasma Concentration | 3.63 ng/mL | Not applicable |

Neuroprotective Study

- Objective : To evaluate the neuroprotective effects of this compound on rod cells.

- Methodology : DMS-53 luc+ cells were treated with varying concentrations of this compound.

- Findings : The compound showed dose-dependent protective effects against cell death pathways, indicating potential therapeutic applications beyond dermatology .

Mechanism of Action

ST 148 exerts its effects by directly interacting with the dengue virus capsid protein. This interaction disrupts the assembly and disassembly of the viral nucleocapsids, likely by inducing structural rigidity. The compound’s antiviral activity is thought to occur during the post-entry stages of the viral replication cycle, inhibiting one or more unique steps of the cycle .

Biological Activity

Cortexolone maleate, also known as cortexolone 17α-propionate or clascoterone, is a novel compound primarily investigated for its potential in treating androgen-dependent conditions such as androgenetic alopecia (AGA) and acne vulgaris. This article delves into its biological activity, pharmacokinetics, safety profile, and therapeutic applications based on diverse research findings.

Overview of this compound

This compound functions as a potent androgen receptor (AR) inhibitor with selective topical activity. It is designed to exert local antiandrogenic effects while minimizing systemic exposure. The compound is rapidly metabolized into cortexolone, a naturally occurring corticosteroid, which contributes to its pharmacological profile.

This compound acts by binding to the androgen receptors in target tissues, thereby inhibiting the action of androgens like dihydrotestosterone (DHT), which is implicated in conditions such as AGA. This inhibition leads to a reduction in AR-mediated transcription of genes associated with hair loss and acne development.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been studied extensively:

- Absorption : When applied topically, the absorption is minimal; however, formulations designed for systemic delivery can lead to measurable concentrations in plasma.

- Metabolism : this compound is metabolized quickly into cortexolone, with systemic exposure being significantly lower than that observed with oral antiandrogens.

- Elimination : The compound demonstrates a favorable safety profile with low potential for adrenal suppression, as evidenced by clinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 4.4 ng/mL (Cohort 1) |

| Steady-State Concentration | Achieved by Day 5 |

| Half-Life | Not specified |

| Systemic Exposure | Low |

Safety and Tolerability

Clinical studies have indicated that this compound exhibits a favorable safety profile. In a study involving adolescents and adults with acne vulgaris:

- Adverse Events : Most were mild; serious adverse events were rare.

- HPA Axis Suppression : Minimal impact was observed on the hypothalamic-pituitary-adrenal (HPA) axis, indicating low risk for systemic side effects typically associated with glucocorticoids.

Case Studies and Clinical Trials

Several key studies have highlighted the efficacy and safety of this compound:

- Phase 1 Study on Cardiac Safety : A study assessed the effect of this compound on the QTc interval in healthy volunteers. Results showed no significant impact on cardiac function at therapeutic doses .

- Treatment of Acne Vulgaris : In an open-label study involving 42 subjects, the application of clascoterone cream twice daily for 14 days demonstrated significant improvements in acne severity without notable side effects .

- Androgenetic Alopecia : A phase 2 trial is underway to evaluate the efficacy of this compound in treating AGA. Preliminary results suggest comparable efficacy to existing treatments like minoxidil but with fewer systemic side effects .

Table 2: Summary of Clinical Trials Involving this compound

| Study Type | Population | Duration | Key Findings |

|---|---|---|---|

| Phase 1 Cardiac Study | Healthy Volunteers | 4 Days | No significant QTc interval prolongation |

| Acne Vulgaris Study | Adolescents & Adults | 14 Days | Significant reduction in acne lesions |

| AGA Phase 2 Trial | Males with AGA | Ongoing | Comparable efficacy to minoxidil |

Comparison with Similar Compounds

Comparison with Similar Maleate-Containing Compounds

Maleate salts are widely employed in drug formulation. Below, cortexolone maleate is compared to structurally and functionally analogous compounds:

Structural and Functional Analogues

Table 1: Key Properties of this compound and Comparable Compounds

Pharmacokinetic and Stability Profiles

- Solubility : Maleate salts generally enhance water solubility. For example, chlorpheniramine maleate achieves ~50 mg/mL solubility, enabling rapid absorption . This compound’s solubility is presumed comparable but unquantified in available data.

- Stability : Maleate esters are prone to hydrolysis under acidic conditions. Acepromazine maleate requires pH-controlled formulations to prevent degradation , a consideration relevant to this compound storage.

Regulatory and Quality Control

- Impurity Standards : Desmethyldoxepin maleate is monitored as a critical impurity in antidepressant production, underscoring the importance of purity thresholds (e.g., EP specifications) for maleate salts . This compound would require similar rigorous impurity profiling.

- Manufacturing Guidelines : Compliance with ASTM and pharmacopeial standards (e.g., USP, EP) is mandatory for maleate-containing APIs, ensuring batch consistency .

Q & A

Q. What are the recommended storage and handling protocols for Cortexolone maleate in laboratory settings?

this compound should be stored in a sealed container, protected from moisture and oxidizing agents, in a well-ventilated area. Handling requires PPE, including nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact. Experimental setups should avoid open flames due to its powder form, which poses inhalation risks .

Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is commonly used, leveraging its specificity for steroid derivatives. Method validation should include calibration curves (e.g., 0.1–100 µg/mL) and recovery studies in matrices like plasma or excipient blends. Mass spectrometry (LC-MS) is recommended for trace analysis .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document reaction parameters rigorously: solvent purity, temperature (±1°C control), and stoichiometric ratios (e.g., maleic anhydride-to-cortexolone). Use nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy to confirm esterification and purity (>98%). Include detailed metadata in supplementary materials for peer validation .

Q. What safety precautions are critical when working with this compound?

Beyond PPE, implement fume hoods for powder handling and emergency eyewash stations. Monitor airborne particulates via gravimetric sampling. First-aid protocols for accidental exposure include rinsing eyes with water for 15 minutes and seeking medical evaluation for ingestion .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data for this compound be resolved?

Conduct interspecies metabolic profiling (e.g., human vs. rodent liver microsomes) to identify differential metabolite activation. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate dose-response curves across models. Address bioavailability discrepancies via nanoparticle encapsulation or co-solvent systems .

Q. What experimental designs optimize the reactive distillation synthesis of this compound?

Simulate parameters using Aspen Plus: 17 theoretical stages (3 rectifying, 7 reactive, 5 stripping), reflux ratio 0.25, and reboiler duty 250 Cal/sec. Validate with gas chromatography (GC) to achieve >95% purity. Compare with batch reactor yields to assess energy efficiency .

Q. How does outer-sphere adsorption of maleate anions affect this compound dissolution kinetics?

Use in situ ATR-FTIR to monitor maleate-Al₂O₃ interactions at pH 2–10. Model adsorption isotherms with the constant capacitance approach, identifying steric hindrance effects on dissolution rates. Correlate with atomic force microscopy (AFM) to map surface site accessibility .

Q. What strategies address the lack of ecotoxicological data for this compound?

Perform OECD 201/202 tests on Daphnia magna and Pseudokirchneriella subcapitata to derive LC₅₀/EC₅₀ values. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Incorporate environmental fate studies (hydrolysis, photolysis) into risk assessments .

Q. How can microbial biosynthesis be engineered for sustainable this compound precursor production?

Design E. coli chassis with heterologous P450 enzymes for cortexolone hydroxylation. Optimize maleate synthesis via citric acid cycle rewiring (e.g., overexpression of fumarase and maleate dehydrogenase). Use CRISPRi to suppress competing pathways and enhance titers in bioreactors .

Q. What computational methods predict this compound stability under varying pH conditions?

Apply density functional theory (DFT) to model ester bond hydrolysis energetics. Validate with accelerated stability testing (40°C/75% RH for 6 months) and high-resolution mass spectrometry (HRMS) to identify degradation products (e.g., cortexolone and maleic acid) .

Methodological Guidance

- Data Contradiction Analysis : Use Bland-Altman plots for method comparison and hierarchical clustering to identify outlier datasets.

- Experimental Design : Apply factorial DOE (e.g., 2⁴ designs) to assess interactions between variables like temperature, pH, and catalyst concentration .

- Ethical Reporting : Adhere to FAIR data principles—archive raw spectra/chromatograms in repositories like Zenodo with persistent identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.